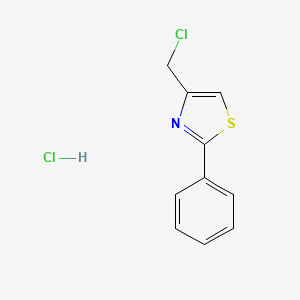

4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride

CAS No.: 79387-14-7

Cat. No.: VC8368803

Molecular Formula: C10H9Cl2NS

Molecular Weight: 246.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79387-14-7 |

|---|---|

| Molecular Formula | C10H9Cl2NS |

| Molecular Weight | 246.16 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-phenyl-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C10H8ClNS.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H |

| Standard InChI Key | ZDBDTEMHILGVRM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride is systematically named according to IUPAC guidelines as 4-(chloromethyl)-2-phenyl-1,3-thiazole; hydrochloride. Its structure consists of a thiazole core—a five-membered ring containing nitrogen and sulfur atoms—with a chloromethyl (-CH₂Cl) substituent at position 4 and a phenyl group (-C₆H₅) at position 2 . The hydrochloride salt form improves solubility in polar solvents, a critical feature for synthetic applications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 79387-14-7 | |

| Molecular Formula | C₁₀H₉Cl₂NS | |

| Molecular Weight | 246.16 g/mol | |

| IUPAC Name | 4-(chloromethyl)-2-phenyl-1,3-thiazole; hydrochloride | |

| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |

| InChIKey | ZDBDTEMHILGVRM-UHFFFAOYSA-N |

Spectral and Structural Characterization

The compound’s structure is confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The chloromethyl group exhibits characteristic signals in ¹H NMR (δ ~4.5 ppm for -CH₂Cl) and ¹³C NMR (δ ~45 ppm for Cl-CH₂) . The aromatic protons of the phenyl group resonate between δ 7.2–7.8 ppm, while the thiazole ring’s protons appear as distinct singlets due to the deshielding effect of sulfur and nitrogen .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole hydrochloride typically involves a two-step process:

-

Thiazole Ring Formation: The Hantzsch thiazole synthesis is employed, reacting α-chloroketones with thiourea derivatives. For this compound, 2-phenylthiazole is first synthesized from phenylacetamide and thiourea in the presence of phosphorus oxychloride.

-

Chloromethylation: The thiazole intermediate undergoes chloromethylation using chloromethyl methyl ether (MOMCl) or formaldehyde/hydrochloric acid mixtures, introducing the -CH₂Cl group at the 4-position. The final product is isolated as the hydrochloride salt via treatment with HCl gas.

Table 2: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole formation | Phenylacetamide, thiourea, POCl₃ | 60–70% |

| Chloromethylation | MOMCl, AlCl₃, 0–5°C | 50–60% |

| Salt formation | HCl gas, diethyl ether | >90% |

Industrial-Scale Production

Industrial manufacturers optimize the process by employing continuous-flow reactors to enhance yield and reduce byproducts. The use of green chemistry principles, such as substituting MOMCl with less toxic chlorinating agents, is an active area of research .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The chloromethyl group’s reactivity makes this compound a key precursor for synthesizing bioactive molecules. For example:

-

Antimicrobial Agents: Thiazole derivatives exhibit activity against bacterial and fungal pathogens. The chloromethyl group can be displaced by amines to form sulfonamide derivatives.

-

Kinase Inhibitors: Substitution with heteroaromatic amines yields compounds targeting tyrosine kinases in cancer therapy .

Materials Science

Thiazole-based polymers derived from this compound demonstrate high thermal stability and electrical conductivity, making them suitable for organic semiconductors.

Comparative Analysis with Structural Analogs

Thiazole vs. Oxazole Derivatives

Replacing the thiazole’s sulfur with oxygen yields 4-(chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4), which exhibits reduced electron-withdrawing effects and altered reactivity .

Methyl-Substituted Thiazoles

4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 39238-07-8) lacks the phenyl group, resulting in lower molecular weight (147.63 g/mol) and distinct applications in agrochemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume